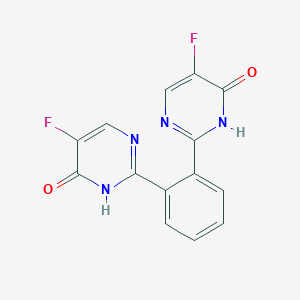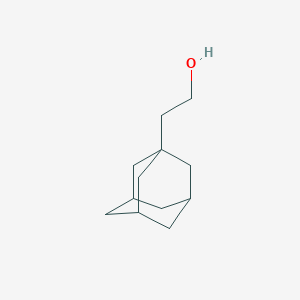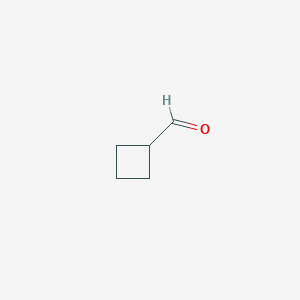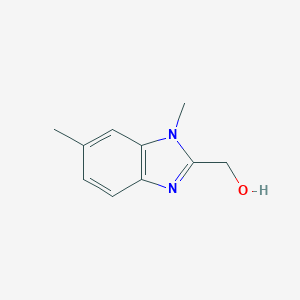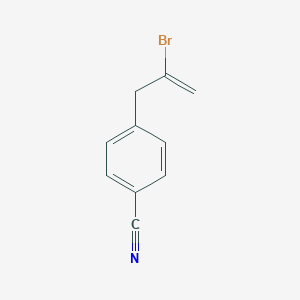
2-Bromo-3-(4-cyanophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-cyanophenyl)-1-propene is an organic compound, also known as 2-bromo-3-(4-cyano-phenyl)-1-propene or 2-bromo-3-(4-cyanophenyl)-1-propene, with the chemical formula C9H7Br. It is a colorless, flammable liquid with a strong odor. It is used as a reagent in a variety of laboratory experiments, including the synthesis of other organic compounds, as a catalyst in organic reactions, and as a precursor in the production of pharmaceuticals and other products.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-(4-cyanophenyl)-1-propene is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including Suzuki cross-coupling , which is pivotal for creating carbon-carbon bonds essential in synthesizing complex organic molecules . This compound’s ability to participate in palladium-catalyzed coupling reactions makes it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, this compound’s bromine and cyano groups make it a prime candidate for further functionalization. It can be used to synthesize 3-acylindolizines and other heterocyclic compounds that are often explored for their therapeutic potential . These structures are commonly found in molecules with anti-inflammatory, analgesic, and antipyretic properties.
Material Science
The cyano group in 2-Bromo-3-(4-cyanophenyl)-1-propene can enhance the electron-accepting ability of materials, making it useful in the development of non-linear optical (NLO) materials . These materials are crucial for applications like optical switching and modulation, which are integral to telecommunications and information processing technologies.
Pharmaceutical Industry
The pharmaceutical industry can utilize 2-Bromo-3-(4-cyanophenyl)-1-propene for the synthesis of active pharmaceutical ingredients (APIs) . Its reactive sites are amenable to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-4-cyanoacetophenone have been used in the synthesis of various bioactive compounds . The role of these targets can vary depending on the specific biochemical pathways they are involved in.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to the formation of new bonds and the creation of new compounds.
Biochemical Pathways
It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bonding formation, which can lead to the synthesis of various organic compounds.
Result of Action
The compound’s involvement in reactions such as the suzuki cross-coupling could result in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(4-cyanophenyl)-1-propene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or catalysts. For example, the Suzuki cross-coupling reaction typically requires the presence of a palladium catalyst .
properties
IUPAC Name |
4-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXFRHNXADQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435683 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-cyanophenyl)-1-propene | |
CAS RN |
148252-40-8 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)

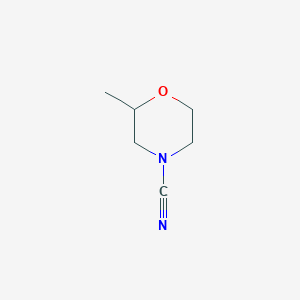

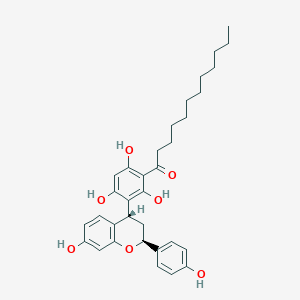
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)

